Cas no 50730-82-0 (2-amino-3-hydroxy-5-methylhexanoic acid)

2-Amino-3-hydroxy-5-methylhexanoic acid is a non-proteinogenic amino acid characterized by its branched-chain structure, featuring both amino and hydroxyl functional groups. This compound is of interest in biochemical and pharmaceutical research due to its potential role as a chiral building block or intermediate in the synthesis of bioactive molecules. Its stereochemistry and functional groups make it valuable for studying enzyme-substrate interactions or designing peptide analogs. The presence of a methyl group at the 5-position enhances its lipophilicity, which may influence pharmacokinetic properties. Analytical applications include its use as a reference standard in chromatography or mass spectrometry. Proper handling and storage are recommended to ensure stability.
2-amino-3-hydroxy-5-methylhexanoic acid structure
50730-82-0 structure
Product name:2-amino-3-hydroxy-5-methylhexanoic acid
CAS No:50730-82-0
MF:C7H15NO3
MW:161.198902368546
CID:6438111
PubChem ID:66204518

2-amino-3-hydroxy-5-methylhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-hydroxy-5-methylhexanoic acid
    • EN300-1849659
    • 50730-82-0
    • AKOS015547874
    • Inchi: 1S/C7H15NO3/c1-4(2)3-5(9)6(8)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)
    • InChI Key: XGMNQQUGFIXPGY-UHFFFAOYSA-N
    • SMILES: OC(C(C(=O)O)N)CC(C)C

Computed Properties

  • Exact Mass: 161.10519334g/mol
  • Monoisotopic Mass: 161.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.6Ų
  • XLogP3: -1.6

2-amino-3-hydroxy-5-methylhexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1849659-0.25g
2-amino-3-hydroxy-5-methylhexanoic acid
50730-82-0
0.25g
$1078.0 2023-06-01
Enamine
EN300-1849659-1.0g
2-amino-3-hydroxy-5-methylhexanoic acid
50730-82-0
1g
$1172.0 2023-06-01
Enamine
EN300-1849659-0.05g
2-amino-3-hydroxy-5-methylhexanoic acid
50730-82-0
0.05g
$983.0 2023-06-01
Enamine
EN300-1849659-1g
2-amino-3-hydroxy-5-methylhexanoic acid
50730-82-0
1g
$0.0 2023-09-19
Enamine
EN300-1849659-0.1g
2-amino-3-hydroxy-5-methylhexanoic acid
50730-82-0
0.1g
$1031.0 2023-06-01
Enamine
EN300-1849659-0.5g
2-amino-3-hydroxy-5-methylhexanoic acid
50730-82-0
0.5g
$1124.0 2023-06-01
Enamine
EN300-1849659-2.5g
2-amino-3-hydroxy-5-methylhexanoic acid
50730-82-0
2.5g
$2295.0 2023-06-01
Enamine
EN300-1849659-10.0g
2-amino-3-hydroxy-5-methylhexanoic acid
50730-82-0
10g
$5037.0 2023-06-01
Enamine
EN300-1849659-5.0g
2-amino-3-hydroxy-5-methylhexanoic acid
50730-82-0
5g
$3396.0 2023-06-01

Additional information on 2-amino-3-hydroxy-5-methylhexanoic acid

Introduction to 2-amino-3-hydroxy-5-methylhexanoic acid (CAS No. 50730-82-0)

2-amino-3-hydroxy-5-methylhexanoic acid, with the chemical formula C7H13O3N, is a non-proteinogenic amino acid that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound, identified by its CAS number 50730-82-0, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the synthesis of novel biomaterials and therapeutic agents.

The molecular structure of 2-amino-3-hydroxy-5-methylhexanoic acid features both an amino group and a hydroxyl group, positioned strategically to contribute to its reactivity and solubility in aqueous environments. This dual functionality allows it to participate in a wide range of chemical reactions, including peptide bond formation, racemization, and enzymatic transformations. Such characteristics are particularly relevant in the context of drug design, where the precise control of molecular interactions is crucial for achieving desired pharmacological effects.

In recent years, researchers have been exploring the potential of 2-amino-3-hydroxy-5-methylhexanoic acid as a building block for synthetic peptides and peptidomimetics. These derivatives have shown promise in modulating biological pathways associated with inflammation, neurodegeneration, and metabolic disorders. For instance, studies have demonstrated that analogs of this compound can interact with specific protein targets, leading to altered signaling cascades that may have therapeutic implications.

The hydroxyl and amino groups in 2-amino-3-hydroxy-5-methylhexanoic acid also make it a suitable candidate for chiral synthesis, where enantiopure forms of the compound can be utilized to develop enantioselective drugs. This is particularly important in pharmaceuticals, as the biological activity of many drugs is highly dependent on their stereochemistry. Advances in asymmetric synthesis techniques have enabled the production of high-purity enantiomers of this amino acid, opening new avenues for drug development.

Moreover, 2-amino-3-hydroxy-5-methylhexanoic acid has been investigated for its role in biodegradable polymers and hydrogels. Its ability to form stable linkages while maintaining biocompatibility makes it an excellent candidate for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Recent studies have highlighted its incorporation into polymeric matrices that can mimic extracellular environments, facilitating cell adhesion and growth while releasing therapeutic agents in a controlled manner.

The compound's versatility extends to its potential use as a nutrient supplement or precursor in synthetic biology applications. In particular, engineered microorganisms have been explored for their ability to produce complex organic molecules like 2-amino-3-hydroxy-5-methylhexanoic acid under controlled conditions. This approach not only provides a sustainable route for obtaining the compound but also aligns with the growing interest in green chemistry practices that minimize environmental impact.

In conclusion, 2-amino-3-hydroxy-5-methylhexanoic acid (CAS No. 50730-82-0) represents a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical science. Its unique structural features enable diverse applications, from peptidomimetic design to biodegradable materials, underscoring its importance as a research tool and developmental intermediate. As ongoing research continues to uncover new applications and synthetic methodologies, the relevance of this compound is expected to grow further.

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